molecular formula C12H17ClN2O B1372189 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride CAS No. 1177362-59-2

4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride

Cat. No. B1372189
CAS RN: 1177362-59-2
M. Wt: 240.73 g/mol
InChI Key: DEWGYXMYYGDGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride is a biochemical compound with the molecular formula C12H16N2O•HCl and a molecular weight of 240.73 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: C1C (CN (C1=O)CCC2=CC=CC=C2)N.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 240.73 and a molecular formula of C12H16N2O•HCl .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidine Derivatives Synthesis : Pyrrolidines are crucial in medicinal chemistry. Research by Żmigrodzka et al. (2022) demonstrated the synthesis of pyrrolidines through [3+2] cycloaddition, a method potentially applicable to various 2-substituted nitroethene analogs, suggesting broad utility in organic synthesis (Żmigrodzka et al., 2022).

  • 4-Aminobutanenitrile Synthesis : The compound 4-Aminobutanenitrile, related to pyrrolidine, is used in neurological disorder therapeutics. Capon et al. (2020) discussed an improved synthesis method, highlighting its significance as an industrial precursor to pyrrolidine (Capon et al., 2020).

  • Deconjugative Esterification : Sano et al. (2006) explored the catalytic use of pyrrolidin-1-yl-pyridine for deconjugative esterification, indicating its potential in organic synthesis (Sano et al., 2006).

Applications in Biochemistry and Pharmacology

  • Monoamine Oxidase Inactivators : Ding and Silverman (1992) synthesized 4-(aminomethyl)-1-aryl-2-pyrrolidinone hydrochlorides as novel monoamine oxidase B inactivators. This indicates potential applications in developing treatments for neurological disorders (Ding & Silverman, 1992).

  • Glycosidase Inhibitors : Curtis et al. (2007) synthesized 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, showing moderate inhibition of beta-galactosidase, which could lead to novel biochemical tools or therapeutics (Curtis et al., 2007).

  • Inhibition of Human Tumor Cells : Fiaux et al. (2005) studied functionalized pyrrolidines that inhibited the growth of human glioblastoma and melanoma cells, suggesting potential in cancer therapy (Fiaux et al., 2005).

Other Applications

  • Organocatalysis : Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids and amino amides, similar in structure to 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride, as organocatalysts in asymmetric reactions. This highlights the role of pyrrolidine derivatives in catalysis (Zlotin, 2015).

  • Nucleophilic Catalysis : The research by En et al. (2014) on nucleophilic phosphine-catalyzed intramolecular Michael reactions of α-amino nitriles indicates the utility of pyrrolidine rings in constructing complex organic molecules (En et al., 2014).

  • Synthetic Applications : The work by Tseng et al. (1977) on the synthesis of chiral additives from L-α-amino acids to prepare optically active pyrrolidines emphasizes the compound's relevance in asymmetric synthesis and enamine chemistry (Tseng et al., 1977).

Safety and Hazards

The safety and hazards associated with 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride are not specified in the available resources. It is recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis for specific safety information .

properties

IUPAC Name

4-amino-1-(2-phenylethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11-8-12(15)14(9-11)7-6-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWGYXMYYGDGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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